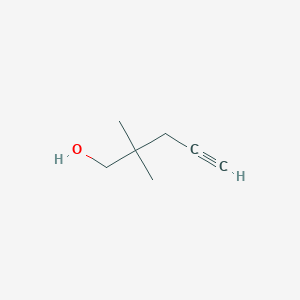

2,2-Dimethylpent-4-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h1,8H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQWKSNREHAZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461505 | |

| Record name | 2,2-dimethylpent-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107540-03-4 | |

| Record name | 2,2-Dimethyl-4-pentyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107540-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethylpent-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpent-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethylpent-4-yn-1-ol: Properties, Synthesis, and Applications in Research and Development

This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-yn-1-ol, a valuable terminal alkyne building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity and applications, and outlines essential safety information.

Core Chemical and Physical Properties

This compound, identified by the CAS number 107540-03-4 , is a functionalized alkyne with the molecular formula C₇H₁₂O.[1][2][3] Its structure, featuring a terminal alkyne and a primary alcohol separated by a sterically hindered quaternary carbon, imparts unique reactivity and makes it a person_pin_circle building block in organic synthesis.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 107540-03-4 | [1][2][3] |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Predicted pKa | 14.72 ± 0.10 | [2] |

| Predicted XLogP3-AA | 1.3 | [1][2] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

| Rotatable Bond Count | 2 | [2][3] |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound can be achieved through the alkynylation of a suitable carbonyl compound. A reliable method involves the reaction of the lithium acetylide of 3,3-dimethyl-1-butyne with formaldehyde. This approach is favored due to the high nucleophilicity of the acetylide and the electrophilicity of the unhindered formaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3-Dimethyl-1-butyne (neo-hexyne)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Acetylide Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,3-dimethyl-1-butyne and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Slowly, a solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

-

Reaction with Formaldehyde: In a separate flask, paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is then passed through the cooled acetylide solution under a stream of inert gas. Alternatively, anhydrous monomeric formaldehyde can be used if available. The reaction is allowed to proceed for several hours at -78 °C and then slowly warmed to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

This self-validating protocol ensures high conversion by driving the reaction to completion through the use of a strong base and careful temperature control, followed by a standard aqueous workup and purification to isolate the target compound.

Analytical Characterization: Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically does not show a prominent molecular ion peak (m/z = 112) due to the lability of the alcohol.[4] The fragmentation pattern is characterized by the loss of a water molecule and cleavage of the carbon-carbon bonds. Common fragments include ions corresponding to the loss of a methyl group, a hydroxyl group, and cleavage at the quaternary carbon center.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ indicating the terminal alkyne C-H bond.

-

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

-

C-H stretches: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups.

-

C-O stretch: A band in the region of 1000-1260 cm⁻¹ for the primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. The expected signals are:

-

A singlet for the two protons of the -CH₂OH group.

-

A singlet for the six protons of the two equivalent methyl groups.

-

A singlet or a narrow multiplet for the two protons of the methylene group adjacent to the alkyne.

-

A triplet for the terminal alkyne proton, coupled to the adjacent methylene group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, providing further structural confirmation.

Key Reactions and Applications in Drug Development

The terminal alkyne functionality of this compound makes it a versatile precursor for a variety of chemical transformations, with significant applications in medicinal chemistry and drug discovery.

Click Chemistry

The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. These triazole rings are valuable in drug design as they are stable, aromatic, and can act as bioisosteres for amide bonds.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.

Building Block in Medicinal Chemistry

The gem-dimethyl group adjacent to the alcohol provides steric bulk, which can influence the binding affinity and selectivity of a drug candidate for its biological target. The primary alcohol can be further functionalized through oxidation to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the introduction of diverse pharmacophores.

Sonogashira Coupling

The terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its unique structural features, particularly the terminal alkyne and the neopentyl-like scaffold, offer chemists a range of opportunities for molecular design and construction. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2-Dimethylpent-4-en-1-ol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2,2-Dimethylpent-4-en-1-ol - Optional[MS (GC)] - Spectrum. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. This compound (C7H12O). [Link]

-

PubChem. 2,4-Dimethylpent-4-en-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2-Dimethylpent-4-enal. National Center for Biotechnology Information. [Link]

-

American Elements. 2,2-dimethylpent-4-en-1-ol. [Link]

-

Doc Brown's Chemistry. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr. [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for... [Link]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... [Link]

-

Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

- Google Patents. US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)

-

PubMed. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. [Link]

-

MDPI. Chalcone Derivatives: Promising Starting Points for Drug Design. [Link]

-

PubChem. 4,4-Dimethylpentan-2-ol. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

SpectraBase. 2,2-Dimethylpropanal - Optional[FTIR] - Spectrum. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

MDPI. Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. [Link]

-

PubMed Central. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpent-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel terminal alkyne, 2,2-Dimethylpent-4-yn-1-ol. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and drug development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for molecular design and application.

Molecular Identity and Core Descriptors

This compound is a primary alcohol featuring a terminal alkyne and a sterically hindered quaternary center. This unique structural arrangement imparts specific chemical reactivity and physical characteristics that are critical for its use as a building block in complex molecule synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 107540-03-4 | |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| Canonical SMILES | CC(C)(CC#C)CO | |

| InChIKey | JZQWKSNREHAZIT-UHFFFAOYSA-N |

Physicochemical Properties: A Detailed Analysis

The interplay of the hydroxyl and terminal alkyne functional groups, combined with the gem-dimethyl substitution, dictates the physicochemical behavior of this compound.

| Property | Value | Source & Commentary |

| Boiling Point | Not experimentally determined. | Based on structurally similar compounds, a boiling point in the range of 160-180 °C at atmospheric pressure would be anticipated. The presence of the hydroxyl group allows for hydrogen bonding, which would elevate the boiling point compared to a non-hydroxylated analog. |

| Melting Point | Not experimentally determined. | As a relatively small, non-symmetrical molecule, it is expected to be a liquid at room temperature with a low melting point. |

| Density | Not experimentally determined. | A density slightly less than water (in the range of 0.85-0.95 g/cm³) is predicted, typical for a molecule of this composition and structure. |

| Solubility | Insoluble in water; soluble in organic solvents.[1][2] | The hydrophobic carbon backbone outweighs the hydrophilic contribution of the single hydroxyl group, leading to poor aqueous solubility.[1][2] Its nonpolar character suggests good solubility in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons.[1][2] |

| pKa | 14.72 ± 0.10 (Predicted) | The acidity of the terminal alkyne proton is a key feature, making this molecule a suitable substrate for C-C bond formation via deprotonation. The hydroxyl proton's acidity is comparable to other primary alcohols. |

| LogP | 1.0282 (Calculated) | This value indicates a moderate lipophilicity, which is a critical parameter in drug design, influencing membrane permeability and interactions with biological targets. |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The terminal alkyne proton will appear as a singlet around δ 2.0-2.5 ppm. The methylene protons adjacent to the hydroxyl group and the quaternary center will also produce characteristic signals. The gem-dimethyl groups will likely present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The sp-hybridized carbons of the alkyne will resonate in the δ 65-90 ppm region. The quaternary carbon and the carbon bearing the hydroxyl group will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

-

C≡C-H Stretch: A sharp, medium-intensity peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

-

C≡C Stretch: A weak but sharp absorption band in the region of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region will be present due to the C-O single bond.

Mass Spectrometry (MS)

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of tertiary propargyl alcohols like this compound is a cornerstone of modern organic synthesis.

General Synthetic Approach

A common and effective method for the synthesis of such compounds is the nucleophilic addition of an acetylide to a ketone. In the case of this compound, this would involve the reaction of the lithium or sodium salt of propargyl aldehyde with a methylmagnesium halide (Grignard reagent) or methyllithium, followed by an acidic workup.

Caption: General synthetic route to this compound.

Key Reactivity

The terminal alkyne and primary alcohol functionalities are the main sites of reactivity:

-

Alkyne Chemistry: The acidic terminal proton can be readily removed by a strong base to form a potent nucleophile, which can then participate in a wide range of C-C bond-forming reactions, including Sonogashira, Glaser, and Hay couplings.

-

Alcohol Chemistry: The primary hydroxyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions.

Relevance in Drug Discovery and Development

The propargyl alcohol motif is a valuable pharmacophore in medicinal chemistry.[2] The alkyne group can serve as a bioisostere for other functional groups, participate in covalent interactions with target proteins, or act as a linchpin for further molecular elaboration via "click chemistry."

ADME Considerations

The physicochemical properties of this compound provide initial insights into its potential Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its moderate lipophilicity (calculated LogP ≈ 1.03) suggests the potential for good membrane permeability. The primary alcohol is a potential site for metabolic oxidation by alcohol dehydrogenases and cytochrome P450 enzymes.

Caption: Interplay of physicochemical properties and potential ADME profile.

Experimental Protocols: A Practical Guide

The following are generalized protocols for the determination of key physicochemical properties, adaptable for this compound.

Determination of Boiling Point (Microscale)

This method is suitable for small sample volumes.

-

Seal one end of a capillary tube using a Bunsen burner.

-

Place a small amount of this compound into a melting point tube.

-

Invert the sealed capillary tube and place it inside the melting point tube.

-

Attach the melting point tube to a thermometer.

-

Heat the sample in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block).

-

Observe for a continuous stream of bubbles from the capillary tube.

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Determination of Aqueous Solubility (Qualitative)

-

To a test tube containing 1 mL of deionized water, add this compound dropwise with agitation.

-

Observe for the formation of a single homogeneous phase or the persistence of two separate phases.

-

If a single phase is not formed, the substance is considered to have low aqueous solubility.

Safety and Handling

This compound is classified as a hazardous substance.[3] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a terminal alkyne, a primary alcohol, and a sterically hindered core provides a rich platform for chemical modification. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of novel molecules and therapeutic agents. Further experimental determination of its physical constants and a full spectroscopic characterization will be invaluable to the scientific community.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties Of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

-

askIITians. (n.d.). Hydrocarbons- Properties of Alkynes. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

Sources

2,2-Dimethylpent-4-yn-1-ol spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2,2-Dimethylpent-4-yn-1-ol

Introduction

This compound is a primary alcohol containing a terminal alkyne and a quaternary carbon center. Its unique structural features make it a valuable building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational framework for researchers, scientists, and drug development professionals. The causality behind spectral features is explained to provide a deeper understanding beyond simple data correlation.

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization of the molecule.

Caption: Structure of this compound with carbon numbering.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.[1]

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[1][2]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned and the magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons in each environment.

Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The structure of this compound presents five distinct proton environments.

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a | (CH ₃)₂-C | ~1.05 | Singlet (s) | 6H | Protons on two equivalent methyl groups attached to a quaternary carbon. No adjacent protons for coupling. |

| b | -OH | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The hydroxyl proton is exchangeable, leading to a broad signal. Its chemical shift is concentration and temperature dependent.[3] |

| c | ≡C-H | ~2.00 | Triplet (t) | 1H | The terminal acetylenic proton is coupled to the two protons on the adjacent CH₂ group (n+1 = 2+1 = 3).[4][5] |

| d | -CH ₂-C≡ | ~2.25 | Doublet (d) | 2H | The propargylic protons are coupled to the single terminal alkyne proton (n+1 = 1+1 = 2). |

| e | -CH ₂-OH | ~3.45 | Singlet (s) | 2H | Protons on the carbon adjacent to the electronegative oxygen are deshielded. No adjacent non-equivalent protons for coupling.[4][5] |

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive than ¹H NMR, so a slightly more concentrated sample (20-50 mg) may be beneficial.[6]

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7] A longer acquisition time is typically required compared to ¹H NMR.

-

Data Processing: Process the FID using a Fourier transform, followed by phasing and baseline correction.

Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The molecule has seven carbon atoms but only six are chemically distinct due to the two equivalent methyl groups.

| Label | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 | (C H₃)₂-C | ~25.5 | Shielded sp³ carbon of the methyl groups.[8][9] |

| 2 | -C H₂-C≡ | ~30.0 | Propargylic sp³ carbon. |

| 3 | (C H₃)₂-C | ~38.0 | Quaternary sp³ carbon. Typically weak in intensity.[8] |

| 4 | ≡C -H | ~70.0 | Terminal sp-hybridized carbon of the alkyne.[6] |

| 5 | -C H₂-OH | ~72.0 | sp³ carbon bonded to the electronegative oxygen atom, causing a downfield shift.[7][8] |

| 6 | -C ≡C-H | ~82.0 | Internal sp-hybridized carbon of the alkyne.[6] |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum Analysis

| Predicted Absorption (cm⁻¹) | Functional Group | Vibration | Expected Intensity/Shape |

| ~3600 (sharp, if dilute) | Free O-H | Stretch | Weak - Medium |

| ~3400-3200 | H-bonded O-H | Stretch | Strong, Broad |

| ~3300 | ≡C-H | Stretch | Strong, Sharp. Diagnostic for terminal alkynes.[10][11] |

| ~2960 | C-H (sp³) | Stretch | Strong |

| ~2120 | -C≡C- | Stretch | Weak - Medium.[11][12] |

| ~1200-1000 | C-O | Stretch | Strong |

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Inject a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion probe. The sample is vaporized in a high-vacuum source chamber.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Predicted Mass Spectrum Analysis

The molecular formula is C₇H₁₂O, giving a molecular weight of 112.17 g/mol .[13] The molecular ion peak (M⁺•) is expected at m/z = 112 . However, for primary alcohols, this peak may be weak or absent due to rapid fragmentation.[14][15]

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a characteristic fragmentation for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[15][16] This is often the most favorable pathway.

-

Dehydration: Loss of a water molecule (18 amu) is another common fragmentation pathway for alcohols, leading to an [M-18]⁺• peak.[14][16]

Sources

- 1. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. scribd.com [scribd.com]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. scribd.com [scribd.com]

- 13. This compound | C7H12O | CID 11297948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 2,2-Dimethylpent-4-yn-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 2,2-Dimethylpent-4-yn-1-ol in various organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document focuses on a robust theoretical framework to predict solubility based on the principles of intermolecular forces. It further equips researchers with a detailed, field-proven experimental protocol for the accurate determination of solubility, ensuring the generation of reliable and reproducible data in the laboratory. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of solvent selection and solubility characterization for compounds of this nature.

Introduction: Understanding the Molecular Landscape of this compound

This compound is a fascinating molecule characterized by a unique combination of functional groups that dictate its physical and chemical properties, most notably its solubility. The structure features a primary alcohol (-OH) group, a sterically hindered gem-dimethyl group, and a terminal alkyne (C≡CH) group.

-

The Hydroxyl Group (-OH): This is the primary driver of polarity in the molecule, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[1] This feature is pivotal for its interaction with polar solvents.

-

The Alkyl Framework (C7H12): The seven-carbon hydrocarbon portion of the molecule is nonpolar and contributes to its lipophilicity. The bulky gem-dimethyl group adjacent to the hydroxyl group may introduce some steric hindrance, potentially influencing the accessibility of the -OH group for hydrogen bonding.

-

The Terminal Alkyne (-C≡CH): The triple bond introduces a region of high electron density, and the terminal hydrogen is weakly acidic. This group can participate in dipole-dipole interactions and weak hydrogen bonding.

The interplay of these structural features results in a molecule of moderate polarity. A key descriptor for predicting solubility is the octanol-water partition coefficient (LogP). For this compound, the predicted LogP is approximately 1.028, suggesting a degree of lipophilicity, while the topological polar surface area (TPSA) of 20.23 Ų indicates its capacity for polar interactions.[1]

The Theoretical Cornerstone of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the bedrock of understanding solubility.[2] This adage signifies that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A favorable dissolution occurs when the energy required to break the initial interactions is balanced or exceeded by the energy released from the new interactions.

The primary intermolecular forces at play are:

-

Hydrogen Bonding: This is the strongest type of intermolecular force and occurs between a hydrogen atom bonded to a highly electronegative atom (O, N, or F) and another nearby electronegative atom.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and exist between all molecules due to temporary fluctuations in electron density.

Qualitative Solubility Prediction for this compound

Based on the molecular structure of this compound and the principles of intermolecular forces, we can predict its solubility in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces of Solvent | Predicted Solubility of this compound | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | The hydroxyl group of this compound can readily form strong hydrogen bonds with the hydroxyl groups of protic solvents. The alkyl chain is also relatively small, allowing for favorable interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | High to Medium | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. The absence of hydrogen bond donation from the solvent might slightly reduce solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | Medium to Low | The nonpolar hydrocarbon tail of this compound will have favorable van der Waals interactions with nonpolar solvents. However, the energetic penalty of breaking the strong hydrogen bonds between the alcohol molecules without the formation of new, strong solute-solvent interactions will limit solubility. Diethyl ether, with its ability to act as a hydrogen bond acceptor, is expected to be a better solvent than hexane or toluene. |

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, empirical determination of solubility is essential for definitive characterization. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3][4]

Principle of the Shake-Flask Method

An excess amount of the solid solute is equilibrated with a specific volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound using a validated analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a chromophore and there are no interfering substances.[5]

-

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Analysis of Intermolecular Interactions

The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute and the solvent molecules.

Diagram 2: Intermolecular Interactions Governing Solubility

Caption: Intermolecular forces between the solute and different solvent types.

-

In Polar Protic Solvents: The dominant interaction is strong hydrogen bonding between the hydroxyl groups of both the solute and the solvent. This leads to a thermodynamically favorable dissolution process and high solubility.

-

In Polar Aprotic Solvents: The solute's hydroxyl group can act as a hydrogen bond donor to the solvent's acceptor site (e.g., the carbonyl oxygen in acetone). Dipole-dipole interactions also contribute significantly, resulting in good solubility.

-

In Nonpolar Solvents: The primary interactions are weaker van der Waals forces between the hydrocarbon portions of the solute and the solvent. The energy gained from these interactions is often insufficient to overcome the strong hydrogen bonding between the solute molecules, leading to lower solubility.

Conclusion and Recommendations for Solvent Selection

The solubility of this compound is governed by its amphiphilic nature, possessing both polar and nonpolar characteristics. For applications requiring high solubility, such as in reaction media or for the preparation of stock solutions, polar protic solvents like methanol and ethanol are the recommended first choice . For applications where a less reactive or aprotic environment is necessary, polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile are excellent alternatives . Nonpolar solvents are generally poor choices for achieving high concentrations of this compound.

For all critical applications, it is imperative to move beyond theoretical predictions and perform experimental solubility determination using a robust protocol, such as the shake-flask method detailed in this guide. This ensures the accuracy and reliability of data, which is paramount in research and drug development.

References

-

Burdick & Jackson. (n.d.). Dielectric Constant. Honeywell. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Pan, L., Ho, Q., & Li, Z. (2014). 1236 Solubility Measurements. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Rochester University, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. globalspec.com [globalspec.com]

- 4. support/solvent-electrolyte/4 | ALS,the electrochemical company [als-japan.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to 2,2-Dimethylpent-4-yn-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylpent-4-yn-1-ol, a valuable terminal alkyne building block in medicinal chemistry and organic synthesis. The document details its commercial availability, physicochemical properties, and a plausible synthetic route. Furthermore, it explores the compound's potential applications, particularly in the realm of "click chemistry," a powerful tool for rapid drug discovery and development. This guide is intended to serve as a practical resource for researchers and scientists, offering insights into the strategic use of this versatile molecule.

Introduction: The Significance of Terminal Alkynes in Drug Discovery

Terminal alkynes are a class of organic compounds characterized by a carbon-carbon triple bond at the end of a carbon chain. This functional group imparts unique chemical reactivity, making terminal alkynes highly valuable building blocks in the synthesis of complex organic molecules.[1][2] In the context of drug discovery, the rigid, linear geometry of the alkyne moiety can serve as a non-polar spacer, influencing the conformation and binding affinity of a drug candidate to its biological target.[1] Moreover, the terminal alkyne is a key participant in a variety of powerful chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction's high efficiency, selectivity, and biocompatibility have revolutionized the way scientists approach the synthesis of compound libraries for high-throughput screening and the development of bioconjugates.[2] this compound, with its terminal alkyne and primary alcohol functionalities, represents a versatile scaffold for the introduction of this reactive group into more complex molecular architectures.

Physicochemical Properties and Commercial Availability

This compound is a commercially available research chemical. A summary of its key identifiers and computed physicochemical properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][3] |

| CAS Number | 107540-03-4 | [PubChem][3] |

| Molecular Formula | C₇H₁₂O | [PubChem][3] |

| Molecular Weight | 112.17 g/mol | [PubChem][3] |

| SMILES | CC(C)(CC#C)CO | [PubChem][3] |

| InChIKey | JZQWKSNREHAZIT-UHFFFAOYSA-N | [PubChem][3] |

| XLogP3 | 1.3 | [PubChem][3] |

| Hydrogen Bond Donor Count | 1 | [PubChem][3] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][3] |

| Rotatable Bond Count | 2 | [PubChem][3] |

Table 1: Physicochemical Properties of this compound

The compound is available from several chemical suppliers, typically at purities of 95% or higher. Researchers should consult the suppliers' specifications for detailed information on purity and available quantities.

Synthesis of this compound

Caption: Plausible synthesis of this compound.

Proposed Experimental Protocol: Reduction of Ethyl 2,2-dimethylpent-4-ynoate

This proposed protocol is based on standard organic chemistry transformations and should be performed by a trained chemist in a suitable laboratory setting.

Materials:

-

Ethyl 2,2-dimethylpent-4-ynoate

-

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute hydrochloric acid

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of a suitable reducing agent (e.g., 1.1 equivalents of LiAlH₄) in anhydrous diethyl ether or THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester: Ethyl 2,2-dimethylpent-4-ynoate (1 equivalent) is dissolved in anhydrous diethyl ether or THF and added dropwise to the stirred suspension of the reducing agent via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for a specified time (e.g., 1-2 hours) and can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup for LiAlH₄). Alternatively, for DIBAL-H, the reaction can be quenched with a saturated aqueous solution of sodium potassium tartrate. The resulting mixture is stirred until a granular precipitate forms.

-

Extraction and Drying: The organic layer is decanted or filtered, and the solid residue is washed with additional diethyl ether or THF. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compared with any available literature data.

Applications in Drug Development

The primary utility of this compound in drug development stems from its terminal alkyne functionality, which is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This reaction allows for the efficient and specific ligation of the alkyne-containing molecule to another molecule bearing an azide group, forming a stable triazole linkage.

Caption: General workflow of a CuAAC click reaction.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target. Promising fragments are then elaborated or linked together to create more potent lead compounds. This compound can be used to introduce a terminal alkyne "handle" into a fragment. This handle can then be used to "click" the fragment to other azide-containing fragments or linkers, facilitating the rapid exploration of chemical space around the initial hit.

Synthesis of Compound Libraries

The robustness and high yield of the CuAAC reaction make it ideal for the parallel synthesis of large compound libraries. By reacting this compound (or a derivative) with a diverse collection of azide-containing building blocks, a library of triazole-containing compounds can be rapidly generated for high-throughput screening.

Bioconjugation

The primary alcohol of this compound can be further functionalized, for example, by conversion to an ester, ether, or other reactive group. This allows the entire molecule to be attached to a larger biomolecule, such as a protein or a peptide. The terminal alkyne can then be used to "click" a probe, such as a fluorescent dye or a biotin tag, onto the biomolecule for imaging or pull-down experiments.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A singlet for the two methyl groups (C(CH₃)₂).

-

A singlet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

A triplet for the terminal alkyne proton (-C≡CH).

-

A doublet for the methylene protons adjacent to the alkyne (-CH₂-C≡CH).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the two equivalent methyl carbons.

-

A signal for the quaternary carbon.

-

A signal for the methylene carbon adjacent to the hydroxyl group.

-

Signals for the two sp-hybridized carbons of the alkyne.

-

A signal for the methylene carbon adjacent to the alkyne.

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

-

A weak absorption band in the region of 2100-2260 cm⁻¹ corresponding to the C≡C stretch.

-

Strong absorption bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretches of the alkyl groups.

-

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially available building block for organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for a wide range of chemical modifications. The terminal alkyne makes it a particularly attractive substrate for "click" chemistry, enabling the rapid and efficient synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in research and drug development endeavors.

References

-

Taylor & Francis Group. Alkynes | 1 | Drug Discovery with Privileged Building Blocks. [Link]

-

ResearchGate. Alkynes are important functional groups in human therapeutics. [Link]

-

National Center for Biotechnology Information. Biosynthesis of alkyne-containing natural products. [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. 2,2-Dimethylpent-4-en-1-ol - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 2,2-Dimethylpent-4-en-1-ol. [Link]

-

SpectraBase. 2,2-Dimethyl-4-phenylpent-4-en-1-ol - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 2,2-Dimethylpent-4-enal. [Link]

-

Doc Brown's Chemistry. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

NIST WebBook. 3-Pentanol, 2,2-dimethyl-. [Link]

-

American Elements. 2,2-dimethylpent-4-en-1-ol. [Link]

- Google Patents. US4190730A - Preparation of 1,1,1-trihalogeno-4-methyl-3-penten-2-ol.

-

Doc Brown's Chemistry. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

-

PrepChem. Synthesis of ethyl 3-methyl-4-pentenoate. [Link]

-

PubChem. Ethyl 2,2-dimethylpent-4-ynoate. [Link]

-

PubChem. Chemical compounds - Patent US-7309790-B2. [Link]

-

SpectraBase. 2,2-Dimethylpent-4-en-1-ol. [Link]

- Google Patents.

-

ResearchGate. Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. [Link]

- Google Patents.

-

PubChem. Ethyl 2,2-dimethylpropanoate;pentane. [Link]

- Google Patents.

-

PubChem. Ethyl 2,4-dimethylpentanoate. [Link]

- Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)

- Google Patents.

- Google Patents. CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)

- Google Patents.

- Google Patents.

- Google Patents.

-

Chemsrc. ethyl 2-cyano-3,4-dimethylpent-2-enoate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpent-4-yn-1-ol

Introduction

2,2-Dimethylpent-4-yn-1-ol is a propargyl alcohol derivative with significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a sterically hindered neopentyl group adjacent to a primary alcohol and a terminal alkyne, makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The presence of both a hydroxyl and a terminal alkyne group allows for orthogonal functionalization, providing synthetic chemists with a powerful tool for molecular construction.

This in-depth technical guide provides a comprehensive overview of a robust and reliable synthesis route for this compound. The guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and the rationale behind the chosen methodology.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary synthetic strategies. The most direct and strategically sound approach involves the formation of the carbon-carbon bond between the propargyl group and the neopentyl core. This can be achieved through the nucleophilic addition of an acetylide to a suitable carbonyl compound.

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, the core of our synthetic strategy is the alkynylation of pivaldehyde (2,2-dimethylpropanal) . This reaction is known for its efficiency and reliability in forming propargyl alcohols.[1][2] We will explore two common methods for generating the acetylide nucleophile: the use of a Grignard reagent (ethynylmagnesium bromide) and an organolithium reagent (lithium acetylide). Both methods are widely employed in organic synthesis and offer distinct advantages and considerations.

Synthesis Route I: Alkynylation of Pivaldehyde using Ethynylmagnesium Bromide

The reaction of a Grignard reagent with an aldehyde is a classic and powerful method for carbon-carbon bond formation, resulting in the synthesis of a secondary alcohol.[3][4] In this route, ethynylmagnesium bromide is prepared in situ from the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with acetylene gas. The resulting ethynylmagnesium bromide then acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the Grignard route.

Step-by-Step Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Pivaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet under an inert atmosphere.

-

In the flask, place magnesium turnings (1.2 eq.).

-

Add a solution of ethyl bromide (1.1 eq.) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the formation of ethylmagnesium bromide is complete, bubble purified acetylene gas through the solution at 0 °C until the gas is no longer absorbed. This forms a solution of ethynylmagnesium bromide.[5][6]

-

-

Reaction with Pivaldehyde:

-

Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of pivaldehyde (1.0 eq.) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete reaction.

-

-

Aqueous Work-up and Extraction:

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Synthesis Route II: Alkynylation of Pivaldehyde using Lithium Acetylide

An alternative and often complementary approach involves the use of lithium acetylide as the nucleophile. Lithium acetylides can be prepared by the deprotonation of acetylene with a strong base, typically an organolithium reagent like n-butyllithium.[7][8] This method can sometimes offer advantages in terms of solubility and reactivity compared to the Grignard-based route.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the organolithium route.

Step-by-Step Experimental Protocol

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

n-Butyllithium (solution in hexanes)

-

Pivaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium chloride solution or water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Generation of Lithium Acetylide:

-

In a dry, three-necked flask under an inert atmosphere, dissolve acetylene gas in anhydrous THF at -78 °C (dry ice/acetone bath) until saturation.

-

Slowly add a solution of n-butyllithium (2.2 eq.) in hexanes to the acetylene solution while maintaining the temperature at -78 °C. This will form a suspension of lithium acetylide.

-

-

Reaction with Pivaldehyde:

-

To the suspension of lithium acetylide, add a solution of pivaldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Aqueous Work-up and Extraction:

-

Cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.

-

Perform an extraction with diethyl ether or ethyl acetate as described in the Grignard route.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

-

Purification:

-

Purify the crude product by vacuum distillation or flash column chromatography.

-

Data Summary and Comparison of Routes

| Parameter | Synthesis Route I (Grignard) | Synthesis Route II (Organolithium) |

| Nucleophile | Ethynylmagnesium bromide | Lithium acetylide |

| Base for Deprotonation | Ethylmagnesium bromide | n-Butyllithium |

| Typical Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature |

| Advantages | Milder conditions, less pyrophoric reagents | Often higher yields and cleaner reactions |

| Disadvantages | Can have solubility issues, potential for side reactions | Requires very low temperatures, n-BuLi is pyrophoric |

| Typical Yields | Moderate to good | Good to excellent |

Causality Behind Experimental Choices

-

Choice of Solvent: Anhydrous THF is the solvent of choice for both routes as it is an ether that can solvate the organometallic reagents, preventing their precipitation and maintaining their reactivity. It is crucial that the solvent is strictly anhydrous as any moisture will quench the highly basic organometallic reagents.

-

Inert Atmosphere: Both Grignard and organolithium reagents are highly reactive towards oxygen and moisture. Therefore, all manipulations must be carried out under a dry, inert atmosphere of nitrogen or argon to prevent degradation of the reagents and ensure high yields.

-

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate. The subsequent alkynylation reactions are typically carried out at low temperatures (0 °C for the Grignard route and -78 °C for the organolithium route) to minimize side reactions and improve selectivity.

-

Quenching: The use of a saturated aqueous solution of ammonium chloride for quenching is a mild method to protonate the resulting alkoxide without causing potential side reactions that could occur with stronger acids, such as dehydration of the alcohol.

Conclusion

The synthesis of this compound can be reliably achieved through the alkynylation of pivaldehyde. Both the Grignard-based and organolithium-based routes are viable options, with the choice often depending on the available equipment, reagents, and the desired scale of the reaction. The protocols outlined in this guide, when executed with careful attention to anhydrous and inert techniques, will provide researchers with a solid foundation for the preparation of this valuable synthetic intermediate.

References

- Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.

-

ResearchGate. (2025). A Convenient Preparation of Pivalaldehyde: Some Remarks on the Bouveault Synthesis. Retrieved from [Link]

- FAQ. (n.d.). What are the synthesis methods and applications of ethynylmagnesium bromide?.

-

Quora. (2022). What is the chemical reaction of ethyl magnesium bromide with acetaldehyde?. Retrieved from [Link]

-

Journals.eco-vector.com. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Decarboxylative Alkynylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Merging Asymmetric[3][9]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). C-Alkynylation of Cyclopropanols. Retrieved from [Link]

-

ResearchGate. (n.d.). Lithium acetylide. Retrieved from [Link]

- Google Patents. (n.d.). Procedure for synthesis of propargyl alcohol.

-

National Institutes of Health. (n.d.). Hypervalent iodine promoted the synthesis of cycloheptatrienes and cyclopropanes. Retrieved from [Link]

-

St. Olaf College. (n.d.). organic problems. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Divergent Synthesis of Complex Diterpenes via a Hybrid Oxidative Approach. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of propargyl alcohol from formaldehyde and acetylene.

-

Thieme. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Retrieved from [Link]

-

Taylor & Francis eBooks. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Retrieved from [Link]

-

ResearchGate. (2025). Utilization of 1-Oxa-2,2-(dimethyl)silacyclopentane Acetals in the Stereoselective Synthesis of Polyols. Retrieved from [Link]

-

National Institutes of Health. (2024). Deacylative arylation and alkynylation of unstrained ketones. Retrieved from [Link]

-

Reddit. (2016). Making Propargyl Grignard reagent. Retrieved from [Link]

-

YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

-

Scilit. (n.d.). Highly Enantioselective 1,2-Addition of Lithium Acetylide-Ephedrate Complexes: Spectroscopic Evidence for Reaction Proceeding via a 2:2 Tetramer, and X-ray Characterization of Related Complexes. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. quora.com [quora.com]

- 5. guidechem.com [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Key Intermediates in the Synthesis of 2,2-Dimethylpent-4-yn-1-ol

Abstract: 2,2-Dimethylpent-4-yn-1-ol is a valuable propargylic alcohol derivative utilized as a building block in the synthesis of more complex molecules, including anticancer compounds like berkelic acid analogues.[1][2] Its structure, featuring a terminal alkyne and a neopentyl alcohol motif, requires a synthetic strategy that can efficiently construct a sterically hindered quaternary center adjacent to a primary alcohol. This technical guide provides an in-depth analysis of the most logical and field-proven synthetic route, focusing on the critical intermediates, the causality behind the reaction mechanisms, and the experimental considerations necessary for a successful outcome. We will dissect the formation and reactivity of the key propargyl organometallic species and its subsequent reaction with an epoxide electrophile, providing a trustworthy, self-validating framework for researchers in organic synthesis and drug development.

Retrosynthetic Analysis: A Strategy for C-C Bond Formation

The synthesis of a molecule like this compound hinges on the strategic formation of its carbon skeleton. A retrosynthetic analysis reveals a highly effective disconnection at the C3-C4 bond. This approach simplifies the target molecule into two readily accessible precursor fragments: a three-carbon propargyl nucleophile and a four-carbon electrophilic fragment containing the 2,2-dimethyl motif.

This disconnection is synthetically advantageous as it leverages the well-established chemistry of acetylides, which are excellent carbon nucleophiles.[3] The electrophilic partner must be chosen to ensure the formation of a primary alcohol at the correct position, making an epoxide the ideal synthon.

Caption: The equilibrium between propargyl and allenyl Grignard reagents.

Expertise & Causality: The position of this equilibrium is highly sensitive to reaction conditions, particularly temperature. Lower temperatures (e.g., -20°C to 0°C) significantly favor the formation of the desired terminal alkyne (propargyl) isomer upon reaction. [4]At room temperature or higher, the allenyl isomer can predominate, leading to undesired side products. Therefore, meticulous temperature control during both the formation of the Grignard reagent and its subsequent reaction is paramount for achieving high selectivity and yield.

Protocol: Preparation of Propargyl Grignard Reagent

This protocol is a self-validating system; successful initiation is observable, and maintenance of conditions directly impacts the final product's purity.

Materials:

-

Magnesium turnings

-

Mercury(II) chloride (catalyst, handle with extreme care) or Iodine crystal

-

Anhydrous diethyl ether

-

Propargyl bromide (potent lachrymator, handle in a fume hood)

Procedure:

-

Activation: In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), charge magnesium turnings and a catalytic amount of mercury(II) chloride or an iodine crystal. [5][4]Gentle heating under vacuum and backfilling with inert gas ensures an anhydrous environment.

-

Initiation: Add a small portion of anhydrous diethyl ether and a few drops of propargyl bromide. The reaction is initiated when the color turns grayish and gentle reflux of the ether is observed. [4]This visual confirmation is a critical control point.

-

Formation: Cool the flask to approximately -20°C using a dry ice/acetone bath. Slowly add a solution of the remaining propargyl bromide in anhydrous ether via a dropping funnel, ensuring the internal temperature does not rise above -10°C. [4]4. Maturation: Once the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes to ensure full conversion. The resulting dark gray or brownish solution is the key intermediate, ready for immediate use.

The Electrophilic Intermediate: 2,2-Dimethyloxirane

The electrophilic partner is 2,2-dimethyloxirane, also known as isobutylene oxide. This commercially available cyclic ether provides the necessary four-carbon backbone and, crucially, the oxygen atom that will become the hydroxyl group of the final product. Its structure directs the regioselectivity of the subsequent ring-opening reaction.

The Key C-C Bond Forming Reaction and Final Product Formation

The core of the synthesis is the nucleophilic substitution (SN2) reaction between the two key intermediates. The propargyl Grignard reagent attacks the epoxide, leading to the irreversible opening of the three-membered ring.

Mechanism & Trustworthiness:

-

Nucleophilic Attack: The terminal carbon of the propargyl Grignard reagent acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to significant steric hindrance from the two methyl groups on one carbon, the attack exclusively occurs at the less substituted methylene (-CH₂) carbon. [3][6]This high regioselectivity is a trustworthy and predictable outcome for SN2-type epoxide openings under basic or nucleophilic conditions.

-

Intermediate Alkoxide Formation: This attack forms a new carbon-carbon bond and breaks a carbon-oxygen bond, resulting in a magnesium alkoxide intermediate.

-

Protonation: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). [4]This protonates the alkoxide to yield the final product, this compound, and magnesium salts which can be removed during aqueous workup.